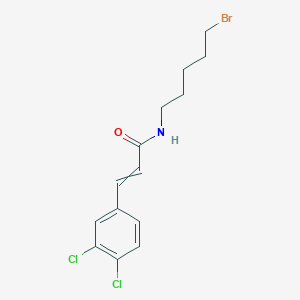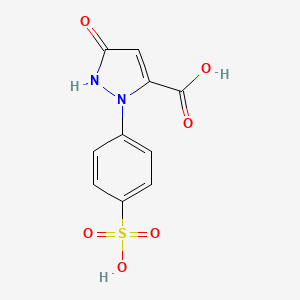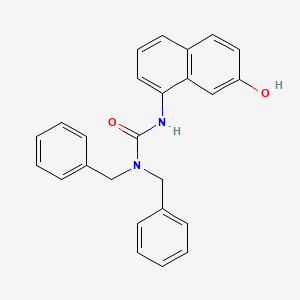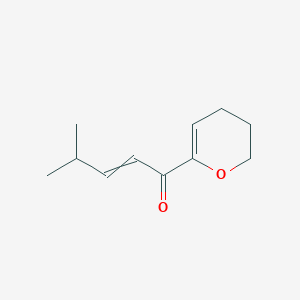
1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one is an organic compound that features a pyran ring fused with a pentenone moiety. This compound is of interest due to its unique structure, which combines a heterocyclic ring with an enone functionality, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents used in the synthesis include Lewis acids such as boron trifluoride or strong bases like sodium hydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The enone functionality can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the enone can yield saturated alcohols or alkanes.
Substitution: The pyran ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrans.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Substituted pyrans with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of fine chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone functionality can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the enone functionality.
4-Methylpent-2-en-1-one: An enone without the pyran ring.
6-Methoxy-3,4-dihydro-2H-pyran: A methoxy-substituted pyran derivative.
Uniqueness
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one is unique due to its combination of a pyran ring and an enone functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
649570-50-3 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c1-9(2)6-7-10(12)11-5-3-4-8-13-11/h5-7,9H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
DVLJFIKLZRLNLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CC(=O)C1=CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


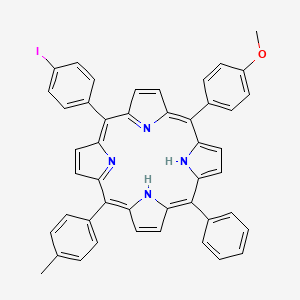
![N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B15168500.png)
![2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15168510.png)

propanedinitrile](/img/structure/B15168519.png)
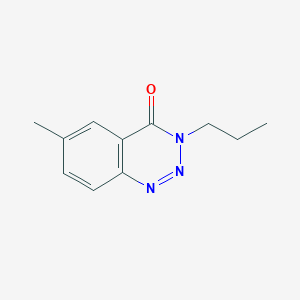
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-](/img/structure/B15168543.png)
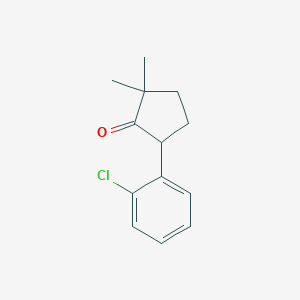
![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester](/img/structure/B15168559.png)
